

Rivanicline Oxalate: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics

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Compound of Interest

Compound Name: Rivanicline oxalate

Cat. No.: B1663659

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Introduction

Rivanicline ((E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine), also known as RJR-2403, is a synthetic organic compound that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).^{[1][2]} It exhibits subtype selectivity, with a primary affinity for the $\alpha 4\beta 2$ nAChR subtype.^{[1][2]} Initially investigated for its nootropic effects with potential applications in Alzheimer's disease, subsequent research has revealed its anti-inflammatory properties, specifically the inhibition of Interleukin-8 (IL-8) production, leading to its exploration as a treatment for ulcerative colitis.^[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for **rivanicline oxalate**, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacodynamics

Rivanicline's primary mechanism of action is the modulation of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.

Binding Affinity and Functional Potency

Rivanicline demonstrates a high affinity for the $\alpha 4\beta 2$ nAChR subtype. The following tables summarize the quantitative data on its binding affinity (K_i) and functional potency (EC_{50}) at

various nAChR subtypes.

Table 1: Rivanicline Binding Affinity (K_i) at Nicotinic Acetylcholine Receptor Subtypes

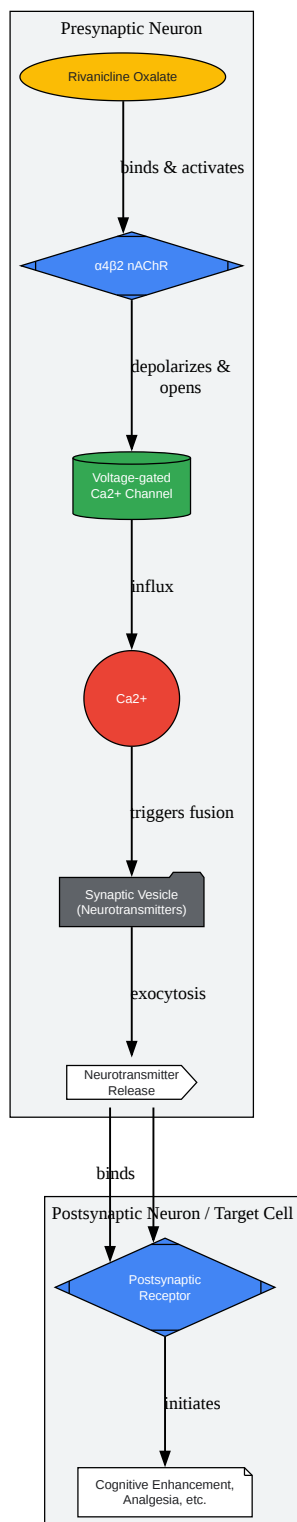
Receptor Subtype	Ligand	Species	Tissue/Cell Line	K _i (nM)	Reference
α4β2	[3H]Nicotine	Rat	Brain Cortex	24	[3]
High-affinity nAChRs	[3H]Nicotine	Rat	Brain Cortex	26	[4]

Table 2: Rivanicline Functional Potency (EC₅₀) at Nicotinic Acetylcholine Receptor Subtypes

Receptor Subtype	Assay	Species	Tissue/Cell Line	EC ₅₀ (nM)	E _{max} (%)	Reference
Thalamic Synaptosomes	86Rb+ Efflux	Rat	Thalamus	732	91	[4]
Dopamine Release	Neurotransmitter Release	Rat	Striatum	938	82	N/A
α4β2	Not Specified	Not Specified	Not Specified	16,000	N/A	[4]

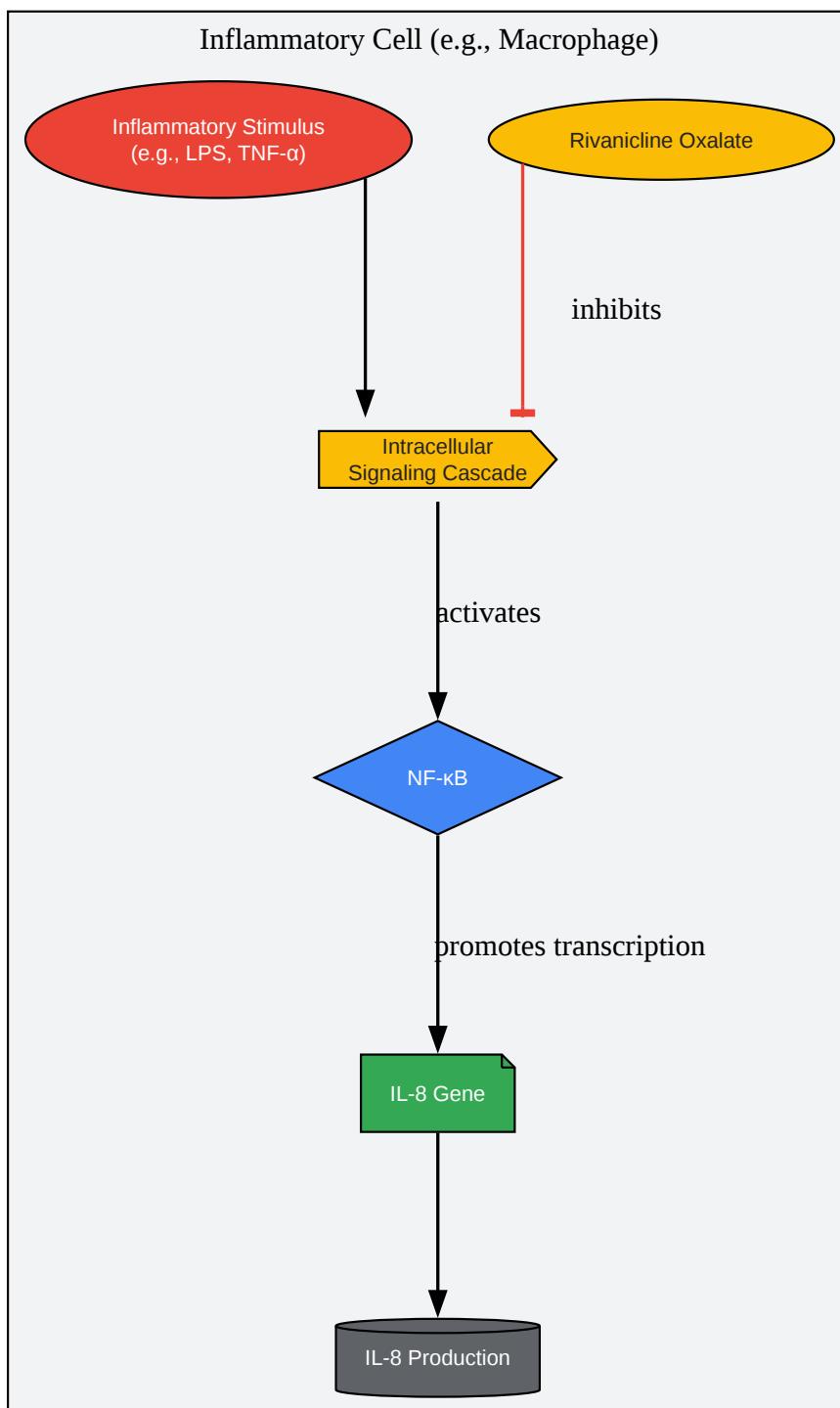
Signaling Pathways and Mechanism of Action

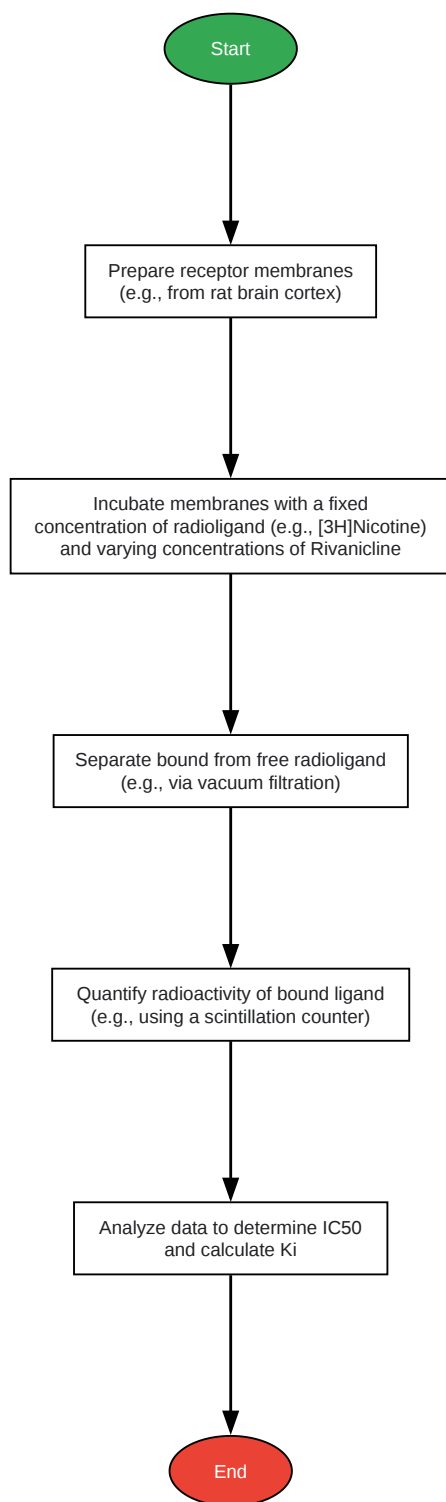
Rivanicline's agonism at presynaptic α4β2 nAChRs enhances the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical modulation is believed to underlie its pro-cognitive and analgesic effects. Furthermore, rivanicline has been shown to inhibit the production of the pro-inflammatory cytokine IL-8, suggesting a role in modulating inflammatory signaling pathways.

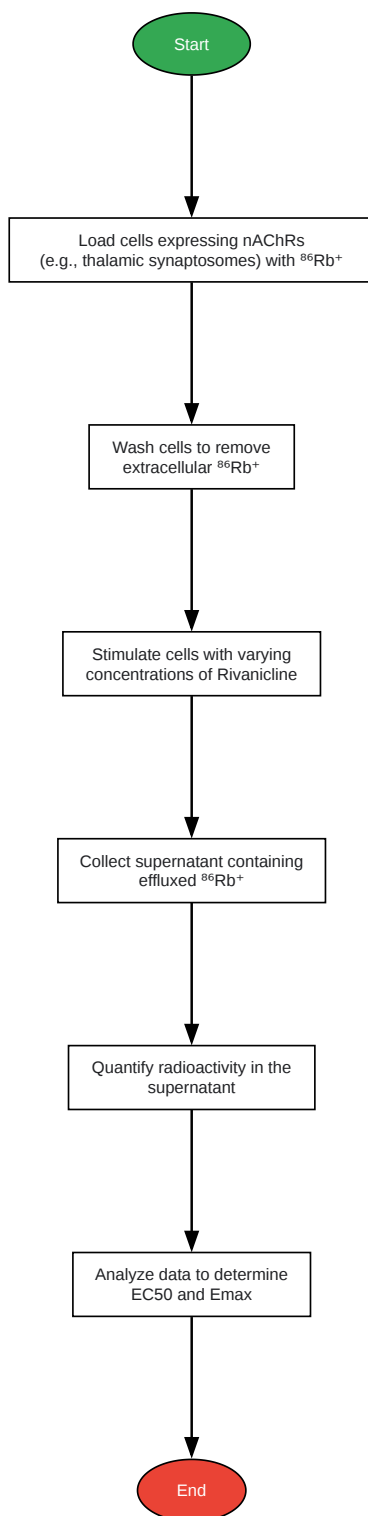


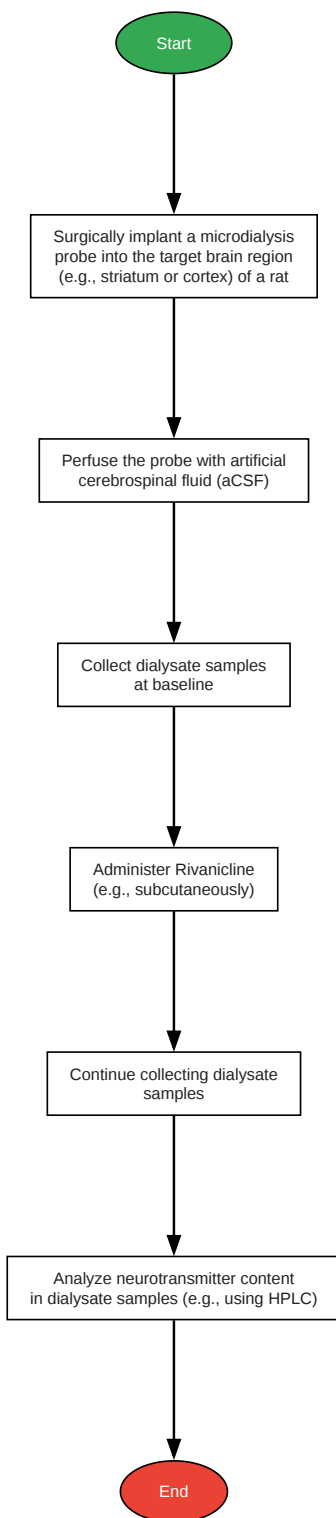
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Figure 1. Signaling pathway for rivanicline-mediated neurotransmitter release.









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